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Compound of Interest

Compound Name: 3-lodo-1H-pyrazole

Cat. No.: B3416971

An In-depth Technical Guide to 3-lodo-1H-pyrazole: Structure, Synthesis, and
Characterization

Abstract

This technical guide provides a comprehensive overview of 3-lodo-1H-pyrazole, a critical
heterocyclic building block in modern synthetic chemistry. Designed for researchers, medicinal
chemists, and drug development professionals, this document delves into the molecule's
structural elucidation, physicochemical properties, a field-proven "green" synthetic protocol,
and detailed spectroscopic characterization. The narrative emphasizes the causality behind
experimental choices, offering insights grounded in established chemical principles to ensure
both accuracy and reproducibility. By consolidating detailed protocols, characterization data,
and workflow visualizations, this guide serves as an authoritative resource for the effective
utilization of 3-lodo-1H-pyrazole in complex molecular design and synthesis.

Introduction: The Strategic Value of lodinated
Pyrazoles

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of
numerous approved drugs due to its unique electronic properties and ability to participate in
hydrogen bonding.[1] The strategic introduction of a halogen, particularly iodine, onto the
pyrazole ring transforms it into a highly versatile synthetic intermediate.
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The carbon-iodine bond in 3-lodo-1H-pyrazole is a key functional handle for forming new
carbon-carbon and carbon-heteroatom bonds. This makes it an invaluable precursor for
transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and
Buchwald-Hartwig aminations.[1][2] These reactions are fundamental to the construction of
complex molecular architectures required for novel therapeutic agents, advanced
agrochemicals, and materials science applications.[3][4] This guide provides the foundational
knowledge required to synthesize, verify, and handle this important compound.

Chemical Structure and Physicochemical Properties
Molecular Structure

3-lodo-1H-pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen
atoms and an iodine atom substituted at the C3 position. The tautomeric nature of the N-H
proton means it can exist on either nitrogen, though it is typically drawn on N1 for convention.

Caption: Chemical structure of 3-lodo-1H-pyrazole.

Physicochemical Data Summary

The key physical and chemical properties of 3-lodo-1H-pyrazole are summarized in the table
below for quick reference.
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Property Value Source(s)
CAS Number 4522-35-4 [5][6][7]
Molecular Formula CsHsIN2 [718]
Molecular Weight 193.97 g/mol [8]
Appearance White to yellow powder or 5]

crystal
Melting Point 74-75 °C [5]
Boiling Point 291.9 + 13.0 °C (Predicted) [5]
Density 2.335 + 0.06 g/cm3 (Predicted) [5]
Water Solubility Insoluble [5][9]

Room Temperature, Sealed in
Storage Temperature ] [5]
dry, Keep in dark place

Sensitivity Light Sensitive [5]

Synthesis of 3-lodo-1H-pyrazole: A Green Chemistry

Approach
Mechanistic Rationale

The synthesis of halogenated pyrazoles is typically achieved via electrophilic aromatic
substitution. The pyrazole ring is electron-rich, making it susceptible to attack by electrophiles.
The protocol detailed below employs a modern, environmentally benign approach using
molecular iodine (I2) as the iodine source and hydrogen peroxide (Hz02) as a mild oxidant in
water.[10]

The key to this reaction is the in-situ generation of a more potent electrophilic iodine species.
Hydrogen peroxide oxidizes the I molecule, polarizing the I-1 bond and creating a more
electrophilic "I+" equivalent, which is then readily attacked by the pyrazole ring. Water serves
as a safe and sustainable solvent, and the only theoretical byproduct is water, aligning with the
principles of green chemistry.[10]
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Synthesis Workflow Diagram

2. Oxidation
- Add H202 (30% aq.) dropwise
- Stir at Room Temperature

Final Product
3-Todo-1H-pyrazole

Click to download full resolution via product page

Caption: Experimental workflow for the green synthesis of 3-lodo-1H-pyrazole.

Detailed Experimental Protocol

This protocol is adapted from established green iodination methodologies.[10]

e Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 1H-
pyrazole (1.0 equivalent) in deionized water. Add molecular iodine (I2, 0.5-1.0 equivalents) to
the suspension.

o Expertise Note: Using only 0.5 equivalents of Iz is possible because H20: re-oxidizes the
iodide byproduct back to an active iodinating species. However, starting with a higher
initial I2 concentration can improve reaction rates.

» Reaction Initiation: To the stirred suspension, add 30% aqueous hydrogen peroxide (0.6-1.2
equivalents) dropwise over 10-15 minutes. The reaction is mildly exothermic; maintain the
temperature near ambient conditions.

o Trustworthiness Note: Slow, dropwise addition of H20: is critical to control the reaction
rate and prevent potential side reactions or excessive heat generation.

e Monitoring: Continue stirring at room temperature. Monitor the reaction's progress by Thin-
Layer Chromatography (TLC) until the starting pyrazole spot is consumed. Reaction times
can vary depending on the scale and substrate.

e Quenching: Upon completion, cool the flask in an ice bath and quench the reaction by slowly
adding a saturated aqueous solution of sodium thiosulfate (Na=S203). Continue adding until
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the characteristic brown color of |2 disappears, indicating all excess iodine has been reduced
to colorless iodide (I7).

o Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with
an organic solvent, such as ethyl acetate or dichloromethane (3 x volume of water).

e Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic
layer over anhydrous sodium sulfate (Na2S0Oa), filter, and concentrate the solvent under
reduced pressure using a rotary evaporator.

 Purification: Purify the resulting crude solid by column chromatography on silica gel or by
recrystallization (e.g., from an ethanol/water mixture) to afford pure 3-lodo-1H-pyrazole as a
crystalline solid.

Spectroscopic Characterization and Data

Verifying the identity and purity of the synthesized 3-lodo-1H-pyrazole is paramount. The
following section details the expected outcomes from standard spectroscopic techniques.

'H NMR (Proton Nuclear Magnetic Resonance)

In a deuterated solvent like DMSO-de or CDCls, the *H NMR spectrum provides unambiguous
structural information.

e N-H Proton: A broad singlet is expected for the N-H proton, typically appearing far downfield
(>10 ppm). Its chemical shift and broadness are highly dependent on concentration and
solvent due to hydrogen bonding and chemical exchange.

e Ring Protons (H4 and H5): The two aromatic protons on the pyrazole ring will appear as two
distinct signals. They will be coupled to each other, resulting in a pair of doublets (AX spin
system).

o The proton at the C5 position is adjacent to two nitrogen atoms and is typically shifted
further downfield compared to the proton at C4.

o The proton at the C4 position is adjacent to the carbon bearing the iodine atom.
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o A small coupling constant (J = 2-3 Hz) is characteristic of four-bond coupling across the
pyrazole ring.[1]

13C NMR (Carbon-13 Nuclear Magnetic Resonance)

The proton-decoupled 13C NMR spectrum will show three distinct signals for the three carbon
atoms of the pyrazole ring.

o C3 (lodo-substituted): This carbon is directly attached to the highly electronegative iodine
atom. Due to the "heavy atom effect," its signal will be shifted significantly upfield compared
to the corresponding carbon in 1H-pyrazole. This is a key diagnostic peak.

e C4 and C5: These two carbons will have distinct chemical shifts, typically in the aromatic
region (100-140 ppm).

IR (Infrared) Spectroscopy

IR spectroscopy is particularly useful for identifying key functional groups and confirming the
presence of hydrogen bonding.

e N-H Stretch: A very broad and strong absorption band is expected in the range of 2600-3200
cm~*. This broadness is a classic indicator of extensive intermolecular N-H---N hydrogen
bonding in the solid state.[11]

e C-H Stretch (Aromatic): Sharp peaks typically appear just above 3100 cm™1.

e C=N and C=C Stretches: Strong absorptions in the 1400-1600 cm~1* region correspond to the
ring stretching vibrations.

o C-| Stretch: A weak absorption is expected in the far-infrared region, typically below 600
cm~L,

MS (Mass Spectrometry)
Mass spectrometry confirms the molecular weight and elemental composition.

¢ Molecular lon (M*): The spectrum will show a prominent molecular ion peak at an m/z
corresponding to the molecular weight of CsHsIN2 (approx. 194).
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« |sotopic Pattern: lodine is monoisotopic (*271), so no complex isotopic pattern will be
observed from the iodine atom itself.

e Fragmentation: A characteristic and often dominant fragmentation pathway is the loss of the
iodine atom, resulting in a significant peak at [M-127]*, corresponding to the pyrazole radical
cation (m/z = 67).

Expected

Technique Feature . Source(s)
Observation

Two doublets, J = 2-3
i Hz. (e.g.,ina
1H NMR Ring Protons (H4, H5) o [1]
derivative, 6 6.76 and

8.16 ppm)

Broad singlet, >10
N-H Proton ) [11]
ppm (variable)

Signal significantly
13C NMR C3-l shifted upfield due to

heavy atom effect.

Two distinct signals in
C4,C5 _ _ [1]
the aromatic region.

Very broad, strong

absorption from

IR N-H Stretch [11]
~2600-3200 cm~* due
to H-bonding.
C=N, C=C Stretches 1400-1600 cm~*
Molecular lon Peak
MS (EI) m/z = 194 [1]
M]*
Major Fragment [M-I]*, m/z = 67

Handling, Storage, and Safety
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e Handling: 3-lodo-1H-pyrazole should be handled in a well-ventilated fume hood. Wear
appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab
coat.

o Storage: The compound is light-sensitive and should be stored in a tightly sealed, amber-
colored vial or a container protected from light.[5] Store in a cool, dry place to prevent
degradation.

o Safety: While specific toxicity data is limited, compounds of this class may cause skin, eye,
and respiratory irritation. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion and Outlook

3-lodo-1H-pyrazole is a cornerstone intermediate for synthetic chemists engaged in drug
discovery and materials science. Its value lies in the strategic placement of the iodo group,
which unlocks a vast chemical space through reliable and high-yielding cross-coupling
reactions. This guide has provided a robust framework for its synthesis via a green, accessible
protocol, alongside a detailed multi-technique approach to its structural verification. By
understanding the principles behind its synthesis and the nuances of its characterization,
researchers can confidently and efficiently employ this versatile building block in the creation of
novel and complex molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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